Cas no 256651-60-2 ((2,6-difluorophenyl)methanesulfonamide)
(2,6-difluorophenyl)methanesulfonamide 화학적 및 물리적 성질
이름 및 식별자
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- (2,6-difluorophenyl)methanesulfonamide
- Benzenemethanesulfonamide, 2,6-difluoro-
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- 인치: 1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
- InChIKey: XMCMBLABGQFAJA-UHFFFAOYSA-N
- 미소: C1(CS(N)(=O)=O)=C(F)C=CC=C1F
실험적 성질
- 밀도: 1.5±0.1 g/cm3
- 융해점: NA
- 비등점: 334.0±52.0 °C at 760 mmHg
- 플래시 포인트: 155.8±30.7 °C
- 증기압: 0.0±0.7 mmHg at 25°C
(2,6-difluorophenyl)methanesulfonamide 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2,6-difluorophenyl)methanesulfonamide 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D458458-10mg |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D458458-50mg |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D458458-100mg |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Ambeed | A1023924-1g |
(2,6-Difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 1g |
$555.0 | 2024-08-03 | |
| Chemenu | CM421839-1g |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 95%+ | 1g |
$926 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00933592-1g |
(2,6-Difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 1g |
¥3808.0 | 2023-03-20 | |
| Enamine | EN300-114717-0.05g |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 0.05g |
$179.0 | 2023-10-25 | |
| Enamine | EN300-114717-0.1g |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 0.1g |
$268.0 | 2023-10-25 | |
| Enamine | EN300-114717-0.25g |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 0.25g |
$383.0 | 2023-10-25 | |
| Enamine | EN300-114717-0.5g |
(2,6-difluorophenyl)methanesulfonamide |
256651-60-2 | 95% | 0.5g |
$601.0 | 2023-10-25 |
(2,6-difluorophenyl)methanesulfonamide 공급 업체
(2,6-difluorophenyl)methanesulfonamide 관련 문헌
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
(2,6-difluorophenyl)methanesulfonamide에 대한 추가 정보
(2,6-Difluorophenyl)methanesulfonamide and CAS No. 256651-60-2: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research
(2,6-Difluorophenyl)methanesulfonamide, with the systematic name 2-(2,6-Difluorophenyl)-methanesulfonamide, is a promising organic compound that has garnered significant attention in the field of biomedical research and drug development. The CAS No. 256651-60-2 serves as a unique identifier for this compound, which is characterized by its molecular structure featuring a fluorinated aromatic ring and a methanesulfonamide functional group. Recent studies have highlighted its potential in targeting inflammatory pathways, neurodegenerative diseases, and oncological applications, making it a critical molecule in the pharmaceutical industry and academic research.
The chemical structure of (2,6-Difluorophenyl)methanesulfonamide is composed of a 2,6-difluorophenyl ring system connected to a methanesulfonamide group via a single carbon atom. The fluorine atoms at positions 2 and 6 of the phenyl ring contribute to the molecule's electronic properties and lipophilicity, which are crucial for its biological activity. The methanesulfonamide moiety, a common functional group in pharmaceutical compounds, enhances the molecule's solubility and stability, making it suitable for various drug delivery systems. These structural features have been extensively studied in recent years, with researchers focusing on optimizing its bioavailability and <
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